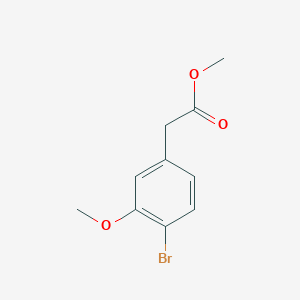

Methyl 2-(4-bromo-3-methoxyphenyl)acetate

Description

Global Significance of Brominated and Methoxylated Phenylacetate (B1230308) Derivatives in Chemical Sciences

Brominated and methoxylated phenylacetate derivatives represent a pivotal class of compounds within the vast landscape of chemical sciences. Their global significance stems from their versatile molecular architecture, which features a phenyl ring substituted with both a bromine atom and a methoxy (B1213986) group, attached to an acetate (B1210297) functional group. This unique combination of functional groups imparts a range of chemical properties that make these derivatives valuable intermediates and building blocks in numerous synthetic pathways.

The presence of a bromine atom, a halogen, introduces a site for various coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental transformations in modern organic chemistry for the formation of carbon-carbon bonds. This reactivity allows for the elaboration of the phenylacetate core into more complex molecular structures.

The methoxy group, an electron-donating group, influences the reactivity and physical properties of the molecule. It can direct the position of further electrophilic aromatic substitutions and modulate the biological activity of the final products. The interplay between the electron-withdrawing nature of the bromine atom and the electron-donating nature of the methoxy group creates a unique electronic environment on the aromatic ring, which can be exploited in various chemical transformations.

Phenylacetate derivatives, in general, are recognized for their roles in diverse fields, including the synthesis of pharmaceuticals, agrochemicals, and materials. The incorporation of bromine and methoxy substituents expands this utility, offering chemists a powerful tool to fine-tune molecular properties and design novel compounds with desired functionalities.

Strategic Importance of Methyl 2-(4-bromo-3-methoxyphenyl)acetate within Organic Synthesis and Medicinal Chemistry Research

Within the broader class of brominated and methoxylated phenylacetate derivatives, this compound holds a position of strategic importance. Its specific substitution pattern, with the bromine atom at the 4-position and the methoxy group at the 3-position of the phenyl ring, makes it a highly valuable precursor for the synthesis of a variety of target molecules.

In organic synthesis , this compound serves as a key intermediate. The bromine atom can be readily transformed into other functional groups or used as a handle for cross-coupling reactions to build molecular complexity. The methoxy group can influence the regioselectivity of these reactions and can also be cleaved to a hydroxyl group if required, providing another point for chemical modification. The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a range of reactions, such as amide bond formation.

In medicinal chemistry , the 4-bromo-3-methoxyphenylacetic acid scaffold, derived from the methyl ester, is a component of several biologically active molecules. For instance, it has been utilized in the synthesis of natural products like Combretastatin (B1194345) A-4, a potent antimitotic agent, and Verongamine. nih.gov The structural motif is also found in model systems for Vancomycin-type compounds. nih.gov The ability to readily synthesize and modify this compound makes it an attractive starting material for the discovery and development of new therapeutic agents. Researchers can systematically alter the structure of this compound to explore structure-activity relationships and optimize the pharmacological properties of lead compounds.

Defining the Academic Research Scope and Objectives for Elucidating the Compound's Utility

The academic research scope surrounding this compound is focused on fully elucidating its synthetic utility and exploring its potential in various applications. The primary objectives of this research can be categorized as follows:

Development of Novel Synthetic Methodologies: A key objective is to develop new and efficient synthetic routes to this compound and its derivatives. This includes exploring greener and more sustainable synthetic methods that minimize waste and use readily available starting materials.

Exploration of Reactivity and Chemical Transformations: Researchers aim to thoroughly investigate the reactivity of the different functional groups present in the molecule. This involves studying its behavior in various reaction conditions and exploring new chemical transformations that can be performed on the aromatic ring, the bromine atom, the methoxy group, and the acetate moiety.

Application in the Synthesis of Complex Molecules: A major goal is to utilize this compound as a key building block in the total synthesis of complex natural products and other biologically active compounds. This demonstrates the compound's practical utility and provides access to molecules with potential therapeutic value.

Investigation of Structure-Property Relationships: Research is also directed towards understanding how modifications to the structure of this compound affect its physical, chemical, and biological properties. This knowledge is crucial for the rational design of new molecules with specific functions.

By pursuing these objectives, the academic community continues to expand the applications of this compound and solidify its importance as a versatile tool in the chemical sciences.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-bromo-3-methoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-9-5-7(3-4-8(9)11)6-10(12)14-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZRTRFZLABWKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203805-73-6 | |

| Record name | methyl 2-(4-bromo-3-methoxyphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Contemporary Approaches to the Synthesis of Methyl 2-(4-bromo-3-methoxyphenyl)acetate

The synthesis of this compound typically involves the preparation of its corresponding carboxylic acid, 2-(3-bromo-4-methoxyphenyl)acetic acid, followed by esterification. A prevalent method for synthesizing the parent acid is the direct, regioselective bromination of 4-methoxyphenylacetic acid. This foundational reaction utilizes bromine in acetic acid to achieve high yields. researchgate.netnih.gov

The subsequent conversion of the carboxylic acid to this compound is a standard esterification reaction, commonly achieved by reacting the acid with methanol (B129727) in the presence of an acid catalyst.

Table 1: Synthesis of 2-(3-bromo-4-methoxyphenyl)acetic acid via Electrophilic Bromination

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |

| 4-methoxyphenylacetic acid | Bromine (Br₂) | Acetic Acid | 3 hours (at RT) | 94% | researchgate.net |

| 4-methoxyphenylacetic acid | Bromine (Br₂) | Acetic Acid | 1 hour (at RT) | 84% | nih.gov |

Catalytic Strategies and Reaction Optimization

Modern organic synthesis emphasizes the use of catalytic systems to improve efficiency, selectivity, and environmental footprint. In the context of synthesizing structures related to this compound, Lewis acid catalysis has proven effective.

Bismuth(III) triflate (Bi(OTf)₃), a water-tolerant and reusable Lewis acid, has been successfully employed in three-component reactions to synthesize α-amino acid derivatives. acs.orgnih.gov For instance, the synthesis of Ethyl 2-(benzamido)-2-(3-bromo-4-methoxyphenyl)acetate is achieved by reacting 2-bromoanisole, ethyl glyoxalate, and benzamide (B126) in the presence of a catalytic amount of Bi(OTf)₃. rsc.org This strategy highlights a powerful method for constructing the core phenylacetate (B1230308) skeleton through a C-C bond-forming Friedel-Crafts-type reaction. Optimization of such reactions typically involves screening catalyst loading, temperature, and reaction time to maximize yield. orientjchem.org

Another relevant catalytic approach is transesterification. The synthesis of structurally similar compounds, such as methyl alpha-bromo-2-chlorophenylacetate, has been achieved through the Lewis acid-catalyzed ester exchange between the corresponding carboxylic acid and methyl acetate (B1210297). google.com Catalysts like titanium tetrachloride have been shown to be effective, with optimization focusing on the molar ratio of the catalyst and reaction time to achieve high purity and yield, making the process suitable for larger-scale production. google.com

Table 2: Example of Bi(OTf)₃-Catalyzed Synthesis of a Related Phenylacetate Derivative

| Aromatic Substrate | Reagents | Catalyst (mol%) | Temp (°C) | Time (h) | Yield | Reference |

| 2-Bromoanisole | Benzamide, Ethyl glyoxalate | Bi(OTf)₃ (2 mol%) | 80 | 16 | 88% | rsc.org |

Stereoselective Synthesis and Enantiomeric Purity in Research

This compound is an achiral molecule as its α-carbon is not a stereocenter. Consequently, its direct synthesis does not require stereoselective control. However, the principles of stereoselective synthesis become critically important when this building block is used to construct more complex, chiral molecules or when considering related chiral α-aryl acetate structures.

The development of catalytic enantioselective methods for the α-arylation of carbonyl compounds is a significant area of research. Palladium and nickel complexes with chiral ligands, such as difluorphos, have been used for the asymmetric α-arylation of ketone enolates with aryl triflates, yielding products with high enantioselectivity. acs.org Furthermore, iridium(III) catalysts have been developed for the enantioselective C-H functionalization of substrates with diazoacetates, demonstrating the ability to create chiral centers adjacent to an existing ring system. nih.govrsc.org

While not directly applicable to the target compound, these advanced methods illustrate the strategies available for introducing chirality into related molecular frameworks. For instance, if this compound were to be functionalized at the α-position, such catalytic systems could be essential for controlling the stereochemical outcome and achieving high enantiomeric purity, which is often a prerequisite for biological activity in pharmaceutical research.

Implementation of Green Chemistry Principles in Synthetic Pathways

Green chemistry principles are increasingly integrated into synthetic planning to reduce waste, minimize energy consumption, and use less hazardous substances. In the synthesis of this compound and its precursors, several green strategies can be implemented.

The use of metal triflates, such as Bi(OTf)₃, is considered a greener alternative to traditional stoichiometric Lewis acids like AlCl₃ because they are more tolerant to water, can be used in catalytic amounts, and are often recyclable. nih.gov Microwave-assisted synthesis represents another green approach. For example, the Perkin condensation between 3-bromo-4-methoxyphenylacetic acid and 3,4,5-trimethoxybenzaldehyde, a key step in synthesizing analogs of Combretastatin (B1194345) A-4, can be accelerated significantly using microwave irradiation, reducing reaction times from hours to minutes. mdpi.com

Elucidation of Reaction Mechanisms and Intermediates Formation

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes. The primary route to the precursor of this compound involves electrophilic aromatic substitution.

The bromination of 4-methoxyphenylacetic acid proceeds via the classical arenium ion mechanism. researchgate.netlumenlearning.com The methoxy (B1213986) group (-OCH₃) and the acetic acid methylene (B1212753) group (-CH₂COOH) are both ortho-, para-directing activators of the benzene (B151609) ring. The reaction is initiated by the polarization or activation of the bromine molecule. The π-electrons of the aromatic ring attack the electrophilic bromine atom, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. libretexts.org In the final step, a base (such as an acetate ion from the solvent) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product. youtube.com The regioselectivity, which places the bromine atom ortho to the methoxy group and meta to the acetic acid group, is governed by the strong activating and directing effect of the methoxy substituent.

In catalytic reactions involving Lewis acids like Bismuth(III) triflate, the mechanism involves the activation of an electrophile. For example, in Friedel-Crafts type reactions, the Bi(OTf)₃ coordinates to the carbonyl oxygen of an acylating agent, increasing its electrophilicity and facilitating the formation of a reactive acylium ion intermediate. acs.orgnih.gov This highly electrophilic species is then attacked by the electron-rich aromatic ring, followed by deprotonation to yield the acylated product.

Utilization of this compound as a Crucial Building Block in Complex Molecule Construction

This compound, and more commonly its parent carboxylic acid, serve as pivotal building blocks in the total synthesis of biologically active natural products and their analogs. The most prominent example is its use in the synthesis of Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization with significant anti-cancer and anti-angiogenic properties. wikipedia.org

In the synthesis of CA-4, 2-(3-bromo-4-methoxyphenyl)acetic acid is condensed with 3,4,5-trimethoxybenzaldehyde. This key C-C bond formation can be accomplished through several methods, including the Perkin reaction, which involves heating the reactants with acetic anhydride (B1165640) and triethylamine. researchgate.netmdpi.com This reaction constructs the stilbene (B7821643) (1,2-diarylethene) core of the combretastatin molecule. The resulting intermediate can then be decarboxylated to yield the final cis-stilbene (B147466) structure of CA-4. researchgate.net Alternative strategies, such as the Wittig reaction followed by a Suzuki cross-coupling, have also been developed to synthesize CA-4 and its derivatives, showcasing the versatility of this phenylacetate building block. uobasrah.edu.iq

The strategic placement of the bromine and methoxy groups on the phenyl ring of the acetate is crucial, as these functionalities are key components of the pharmacophore responsible for the high-affinity binding of Combretastatin A-4 to the colchicine (B1669291) site on tubulin. wikipedia.org

Table 3: Application of 2-(3-bromo-4-methoxyphenyl)acetic acid in Natural Product Synthesis

| Target Molecule | Key Reaction | Purpose of Building Block | Reference(s) |

| Combretastatin A-4 | Perkin Reaction | Forms one of the two aromatic rings and the ethylene (B1197577) bridge of the stilbene core | researchgate.net, mdpi.com |

| Combretastatin A-4 | Wittig Olefination / Suzuki Coupling | Provides the A-ring of the final stilbenoid structure | uobasrah.edu.iq |

| Erianin | Perkin Reaction followed by Hydrogenation | Serves as the precursor to the CA-4 intermediate, which is then reduced | researchgate.net |

Scalability Considerations for Research and Development Applications

The transition of a synthetic process from a laboratory bench to a larger, pilot-plant or industrial scale presents numerous challenges that must be addressed during research and development. pharmafeatures.com Key considerations for the synthesis of this compound, particularly as an intermediate for active pharmaceutical ingredients (APIs), include process safety, cost-effectiveness, and reproducibility. contractpharma.com

The established synthesis of the parent acid via bromination of 4-methoxyphenylacetic acid is generally considered scalable. researchgate.netnih.gov The reaction uses readily available starting materials and solvents, and the product is typically isolated through simple, robust unit operations like precipitation and filtration, which are amenable to large-scale equipment. researchgate.net

However, potential scalability issues include:

Heat and Mass Transfer: Exothermic reactions, such as bromination, require careful thermal management in large reactors to prevent temperature gradients and potential side reactions. pharmafeatures.com

Reagent Handling: The handling of corrosive reagents like bromine on a large scale necessitates specialized equipment and stringent safety protocols.

Impurity Profile: The purity of the final intermediate is critical. The manufacturing process must consistently produce material that meets specifications, as any changes in the impurity profile could affect the quality and safety of the final API. fda.gov

To mitigate these challenges, modern approaches like continuous flow processing are increasingly being adopted. Continuous flow reactors offer superior control over reaction temperature and mixing, can safely handle hazardous reagents, and provide a more consistent product quality, making them an attractive option for the scalable and sustainable production of key pharmaceutical intermediates. researchgate.net

Structure Activity Relationship Sar and Biological Explorations

Role of Methyl 2-(4-bromo-3-methoxyphenyl)acetate as a Precursor in Pharmaceutical Development

A precursor in pharmaceutical development is a compound that serves as the foundational chemical structure for the synthesis of more complex molecules with potential therapeutic applications. This compound fits this role by providing a core structure that can be elaborated upon to generate novel drug candidates.

The design of new therapeutic agents from a precursor like this compound involves strategically modifying its structure to interact with specific biological targets. The phenylacetate (B1230308) core is a common feature in various biologically active compounds. Synthetic chemists can exploit the reactive sites of this precursor to build more complex architectures. For instance, the ester functional group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse array of amides.

Furthermore, the bromine atom on the phenyl ring is a particularly useful functional group for synthetic diversification. It can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new aryl, vinyl, or alkynyl groups. These modifications significantly alter the steric and electronic properties of the molecule, which is a key strategy in optimizing the binding affinity of a drug candidate to its target protein. Chalcone derivatives, which are known to possess a range of biological activities, can be synthesized from related starting materials like 3-bromo-4-methoxybenzaldehyde, highlighting the utility of this substitution pattern in building complex therapeutic agents. nih.gov

Once a series of derivatives has been synthesized, they undergo preclinical evaluation to assess their biological effects. This process typically begins with in vitro assays using cell cultures to determine the compound's activity and potency. For example, in the development of anticancer agents, derivatives would be tested against a panel of cancer cell lines to measure their ability to inhibit cell growth or induce apoptosis (programmed cell death). bohrium.comresearchgate.net

Studies on derivatives of natural bromophenols, which share structural similarities with the bromo-substituted phenyl ring of the title compound, have demonstrated significant antioxidant and anticancer potential. bohrium.comnih.gov In these preclinical studies, synthesized derivatives were evaluated at the cellular level. For instance, certain bromophenol derivatives were found to protect human keratinocyte cells (HaCaT) from oxidative damage induced by hydrogen peroxide. researchgate.netmdpi.com Other derivatives were shown to inhibit the viability and trigger apoptosis in leukemia K562 cells. bohrium.comnih.gov These types of cellular assays are critical first steps in identifying promising drug candidates for further development.

Investigation of Biological Activities in Derivatives of this compound

The structural modifications made to the parent compound can lead to derivatives with a wide range of biological activities. The investigation of these activities is a crucial part of the drug discovery process, aiming to identify compounds with potential therapeutic value in various disease areas.

The core structure of this compound can be incorporated into larger heterocyclic systems known for their anti-infective properties. For example, quinazolinone derivatives have been recognized for their potential as antibacterial and antiviral agents. mdpi.com The synthesis of such complex molecules can be envisioned starting from phenylacetate precursors.

Furthermore, research into compounds with a 2-phenoxy-N-phenylacetamide structure, which can be conceptually derived from phenylacetic acids, has identified molecules with potent antitubercular activity against M. tuberculosis H37Rv. mdpi.com This suggests that derivatives of this compound, particularly those converted into amides and ethers, could be promising candidates for the development of new antibacterial agents.

Chronic inflammation is implicated in a wide range of diseases, making the development of new anti-inflammatory agents a significant area of research. Derivatives containing methoxyphenyl moieties have shown promise in this field. nih.govnih.gov Specifically, methoxylated phenyl-based chalcones have been synthesized and evaluated as anti-inflammatory agents. nih.gov

These studies have demonstrated that certain derivatives can effectively suppress the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-induced macrophage cells. nih.gov The mechanism of action for some of these compounds involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes, as well as decreasing the expression of the transcription factor NF-κB, which plays a central role in the inflammatory response. nih.govnih.gov One study identified a methoxyphenyl-based chalcone, compound 2f, as having the highest anti-inflammatory activity with a notable IC₅₀ value for nitric oxide inhibition. nih.gov

Table 1: Anti-inflammatory Activity of a Methoxyphenyl-Based Chalcone Derivative

| Compound | Assay | Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Compound 2f (a methoxyphenyl-based chalcone) | Nitric Oxide (NO) Concentration Inhibition | LPS-induced RAW264.7 Macrophages | 11.2 | nih.gov |

Enzyme inhibition is a primary mechanism of action for many drugs. Aldose reductase (AR) is an enzyme in the polyol pathway that converts glucose to sorbitol. nih.govnanobioletters.com Under hyperglycemic conditions, hyperactivity of this pathway is linked to the development of long-term diabetic complications such as neuropathy, retinopathy, and nephropathy. nanobioletters.comnih.gov Therefore, inhibitors of aldose reductase are being actively investigated as a therapeutic strategy to prevent or ameliorate these complications. nanobioletters.com

While this compound itself has not been profiled, its derivatives could be designed to fit the active site of aldose reductase. Various classes of compounds, including thiosemicarbazones and flavonoids, have been identified as potent and selective inhibitors of this enzyme. nih.govacs.org Preclinical research involves screening these compounds to determine their inhibitory concentration (IC₅₀), which is the concentration required to reduce the enzyme's activity by 50%.

Table 2: Examples of Aldose Reductase Inhibition by Different Chemical Classes

| Compound/Derivative Class | Enzyme Source | IC₅₀ | Reference |

|---|---|---|---|

| Thiosemicarbazone Derivative (Compound 3c) | Aldose Reductase (ALR2) | 1.42 μM | acs.org |

| Hirsutrin (a flavonoid) | Rat Lens Aldose Reductase (RLAR) | 4.78 μM | nih.gov |

| Quercetin (a flavonoid) | Rat Lens Aldose Reductase (RLAR) | 2.34 μg/mL | nih.gov |

This profiling is essential for understanding the potency and selectivity of potential drug candidates, guiding further structural optimization to enhance their therapeutic potential.

Neuropharmacological Research Avenues

The primary neuropharmacological significance of "this compound" is established through its derivatives, which target fundamental cellular and neural processes. Its utility as a precursor has led to the synthesis of compounds with potent activities, including tubulin polymerization inhibitors and histamine (B1213489) H3 receptor antagonists.

Role in the Synthesis of Combretastatin (B1194345) A-4 Analogues:

One of the most notable applications of the core structure of "this compound" is in the synthesis of Combretastatin A-4. nih.gov Combretastatin A-4 is a natural stilbenoid compound isolated from the South African bushwillow tree, Combretum caffrum, and is a powerful inhibitor of tubulin polymerization. nih.govwikipedia.org By binding to the colchicine (B1669291) site on tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. wikipedia.org

This mechanism of action has profound implications not only in cancer therapy but also in neuropharmacology. Microtubules are critical for neuronal structure and function, including axonal transport and synaptic plasticity. The disruption of microtubule dynamics is implicated in various neurodegenerative diseases. Therefore, agents that modulate tubulin polymerization, such as derivatives originating from the "this compound" scaffold, are valuable tools for neuroscience research. The water-soluble prodrug, Combretastatin A-4 Phosphate (CA4P), has undergone extensive preclinical and clinical investigation as a vascular-disrupting agent in cancer, with dose-limiting toxicities that include neurotoxic effects like ataxia. nih.gov

The synthesis of Combretastatin A-4 often utilizes 2-(3-bromo-4-methoxyphenyl)acetic acid, the hydrolyzed form of the title compound, as a key starting material. nih.gov This underscores the indirect but vital contribution of "this compound" to the development of potent neuropharmacological agents.

| Precursor Compound | Synthesized Bioactive Compound | Mechanism of Action | Neuropharmacological Relevance |

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | Combretastatin A-4 | Tubulin Polymerization Inhibitor | Modulation of neuronal cytoskeleton, potential for studying neurodegenerative diseases |

Contributions to Histamine H3 Receptor Antagonists:

The structural motif of "this compound" is also found in the lineage of compounds leading to Verongamine. nih.gov Verongamine, a bromotyrosine derivative isolated from the marine sponge Verongula gigantea, has been identified as a specific histamine H3 receptor antagonist. nih.gov

The histamine H3 receptor is primarily found in the central nervous system and acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters like acetylcholine (B1216132) and glutamate. wikipedia.org By blocking these receptors, H3 antagonists increase the release of these excitatory neurotransmitters, leading to stimulant and nootropic (cognition-enhancing) effects. wikipedia.org This makes H3 antagonists promising candidates for the treatment of a range of neurological and psychiatric conditions.

The therapeutic potential of H3 receptor antagonists is being explored in several key areas of neuropharmacology:

Cognitive Disorders: By enhancing the release of acetylcholine and other pro-cognitive neurotransmitters, H3 antagonists are being investigated for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia. nih.govfrontiersin.org

Narcolepsy: The wake-promoting effects of histamine are well-established. H3 antagonists, by increasing histamine levels, can combat the excessive daytime sleepiness characteristic of narcolepsy. wikipedia.org

Attention Deficit Hyperactivity Disorder (ADHD): The modulation of multiple neurotransmitter systems by H3 antagonism suggests potential therapeutic benefits in managing the symptoms of ADHD. frontiersin.org

| Precursor Compound Family | Synthesized Bioactive Compound | Target Receptor | Neuropharmacological Application |

| Bromotyrosine derivatives | Verongamine | Histamine H3 Receptor | Potential treatment for cognitive disorders, narcolepsy, and ADHD |

Contributions to Agrochemical Innovations and Material Science Applications

Despite the utility of the brominated phenylacetic acid scaffold in medicinal chemistry, there is currently a lack of specific, documented research detailing the direct application or contributions of "this compound" or its immediate derivatives in the fields of agrochemical innovation or material science. While phenylacetic acid derivatives, in general, are used in the synthesis of some agrochemicals, such as herbicides and pesticides, and as precursors for more complex organic compounds in material science, specific research findings for the title compound are not available in the current scientific literature. chemimpex.comresearchgate.net

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations for Molecular Insights

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For Methyl 2-(4-bromo-3-methoxyphenyl)acetate, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to predict a variety of molecular properties. researchgate.netresearchgate.net

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations find the lowest energy arrangement of atoms, corresponding to the equilibrium geometry. For a molecule like this compound, which has several rotatable bonds (e.g., around the C-C bond of the acetate (B1210297) group and the C-O bond of the methoxy (B1213986) group), conformational analysis is crucial.

By systematically rotating these bonds and performing energy calculations, a potential energy surface can be mapped out. This process identifies the global minimum energy conformer, which is the most stable and populated conformation, as well as other local minima (other stable conformers) and the energy barriers between them. This information is fundamental for understanding the molecule's shape and flexibility.

Table 1: Representative Optimized Geometrical Parameters for a Phenylacetate (B1230308) Derivative Note: This table presents hypothetical yet plausible data for a molecule like this compound, based on typical values for related structures.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | ~1.91 Å |

| Bond Length | C(aromatic)-O(methoxy) | ~1.36 Å |

| Bond Length | C=O(ester) | ~1.21 Å |

| Bond Angle | C-C-Br | ~119.5° |

| Dihedral Angle | C(aromatic)-C(acetate)-C=O | ~-115.0° |

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. DFT is used to calculate the energies and shapes of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. epstem.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly near the methoxy group, while the LUMO may be distributed over the carbonyl group of the ester and the aromatic ring.

Table 2: Calculated Electronic Properties Note: The values are representative for a substituted aromatic ester and illustrate typical DFT calculation outputs.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. By calculating these frequencies for the optimized geometry, a theoretical IR spectrum can be generated. This simulated spectrum can be compared with experimental data to confirm the structure and aid in the assignment of vibrational modes to specific functional groups. nih.gov

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical values are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions signify negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen of the ester group, making it a site for hydrogen bonding or interaction with electrophiles. The aromatic ring would show varied potential due to the competing electron-donating (methoxy) and electron-withdrawing/deactivating (bromo and acetate) effects of its substituents. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

Table 3: Selected NBO Donor-Acceptor Interactions Note: This table shows hypothetical E(2) values representing plausible charge transfer interactions.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(2) O(methoxy) | π* (C-C aromatic) | ~25.5 | p-π conjugation |

| LP(2) O(carbonyl) | σ* (C-O ester) | ~28.0 | Hyperconjugation |

| σ (C-H acetate) | σ* (C-C aromatic) | ~4.8 | Hyperconjugation |

Molecular Dynamics (MD) Simulations for Understanding Dynamic Behavior and Stability

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent). core.ac.ukresearchgate.net

For this compound, an MD simulation in a solvent like water or an organic solvent would show how the molecule's conformation changes over time. It can reveal the stability of different conformers, the flexibility of the acetate side chain, and the nature of intermolecular interactions, such as hydrogen bonding between the ester's carbonyl oxygen and solvent molecules. researchgate.net This information is crucial for understanding how the molecule behaves in a realistic chemical environment.

Information regarding this compound is currently unavailable in existing research literature.

Extensive searches for scientific literature and crystallographic databases have revealed no specific studies on "this compound" that cover the requested topics of computational chemistry, theoretical characterization, Hirshfeld surface analysis, or the prediction of Non-Linear Optical (NLO) properties.

While computational studies, including Hirshfeld surface analysis and NLO property predictions, have been conducted on structurally related compounds containing bromo- and methoxy-phenyl moieties, this information is not directly applicable to the specified molecule. The strict requirement for scientifically accurate content focused solely on "this compound" cannot be met without dedicated research on this particular compound.

The generation of a scientifically accurate article with detailed research findings and data tables for the outlined sections is therefore not possible at this time due to the absence of published data.

Derivatization Strategies and Analogue Development

Chemical Modification Strategies for the Methyl 2-(4-bromo-3-methoxyphenyl)acetate Scaffold

The molecular architecture of this compound presents several reactive sites amenable to chemical modification. These sites—the ester functional group, the aromatic ring, and the benzylic position of the acetate (B1210297) moiety—allow for a diverse range of derivatization strategies aimed at creating novel analogues.

Modification of the Ester Group: The methyl ester is a versatile handle for functional group interconversion.

Hydrolysis: Saponification using a base like sodium hydroxide (B78521) followed by acidic workup readily converts the methyl ester to the corresponding carboxylic acid, 2-(4-bromo-3-methoxyphenyl)acetic acid. This acid serves as a crucial intermediate for further modifications.

Amidation: The resulting carboxylic acid can be coupled with a wide variety of primary and secondary amines using standard peptide coupling reagents (e.g., DCC, EDC) to generate a library of amides.

Reduction: The ester can be reduced to the primary alcohol, 2-(4-bromo-3-methoxyphenyl)ethanol, using reducing agents such as lithium aluminum hydride (LiAlH₄). This alcohol can then be further derivatized, for instance, by etherification or oxidation.

Transesterification: Reaction with different alcohols under acidic or basic conditions can produce other esters.

Modification of the Aromatic Ring: The substituted benzene (B151609) ring offers significant opportunities for derivatization, primarily through cross-coupling reactions at the bromine-substituted position.

Suzuki Coupling: The carbon-bromine bond is an ideal site for palladium-catalyzed Suzuki coupling with various boronic acids or esters, enabling the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, coupling the scaffold with amines, anilines, or N-heterocycles.

Sonogashira Coupling: The introduction of alkyne moieties can be achieved via Sonogashira coupling with terminal alkynes.

Heck Coupling: This reaction facilitates the formation of a new carbon-carbon bond by reacting the aryl bromide with an alkene.

Modification of the Methoxy (B1213986) Group: The methoxy group can be cleaved using strong acids like hydrogen bromide (HBr) or Lewis acids like boron tribromide (BBr₃) to yield the corresponding phenol. This phenolic hydroxyl group can then be used for subsequent O-alkylation or O-acylation reactions to introduce further diversity.

A summary of potential modification strategies is presented below.

| Target Site | Reaction Type | Reagents/Conditions | Resulting Functional Group |

| Ester | Hydrolysis | NaOH, H₃O⁺ | Carboxylic Acid |

| Amidation (via acid) | Amines, EDC/DCC | Amide | |

| Reduction | LiAlH₄ | Primary Alcohol | |

| Aromatic Ring (C-Br) | Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | Aryl, Alkyl, etc. |

| Buchwald-Hartwig | R₂NH, Pd catalyst, base | Amine | |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkyne | |

| Methoxy Group | Demethylation | BBr₃ or HBr | Phenol |

Systematic Structure-Function Relationship Studies of Modified Analogues

To understand how chemical modifications influence the biological activity of this compound derivatives, systematic structure-function relationship (SFR) studies are essential. Such studies involve synthesizing a library of analogues where specific parts of the molecule are systematically varied and then evaluating their effects on a particular biological target.

A hypothetical SFR study could be designed to explore the importance of the substituents at the C3 and C4 positions of the phenyl ring. By keeping the methyl acetate moiety constant, a series of analogues can be synthesized to probe the effects of electronics and sterics at these positions.

For instance, a library of compounds could be generated by replacing the bromine atom at the C4 position with other halogens (F, Cl, I) or with electronically different groups such as cyano (-CN), methyl (-CH₃), or trifluoromethyl (-CF₃). Similarly, the methoxy group at C3 could be varied.

The following table outlines a hypothetical series of analogues designed for an SFR study targeting a generic enzyme.

| Analogue | R¹ (at C3) | R² (at C4) | Rationale for Modification | Hypothetical Activity (IC₅₀) |

| Parent Compound | -OCH₃ | -Br | Baseline compound | 10 µM |

| Analogue 1 | -OCH₃ | -Cl | Assess effect of smaller halogen | 15 µM |

| Analogue 2 | -OCH₃ | -F | Assess effect of highly electronegative halogen | 25 µM |

| Analogue 3 | -OCH₃ | -CN | Probe effect of a strong electron-withdrawing group | 5 µM |

| Analogue 4 | -OCH₃ | -Ph | Investigate impact of a bulky, aromatic substituent (via Suzuki) | 2 µM |

| Analogue 5 | -OH | -Br | Evaluate importance of the methoxy methyl group | 8 µM |

| Analogue 6 | -OCH₂CH₃ | -Br | Study effect of a larger alkoxy group | 12 µM |

By comparing the biological activities of these analogues, researchers can deduce key structural requirements for potency and selectivity. For example, if Analogue 4 shows significantly higher activity, it would suggest that a larger hydrophobic group at the C4 position is favorable for binding to the biological target.

Impact of Substituent Effects on Chemical Reactivity and Biological Profile

The chemical reactivity and, consequently, the biological profile of this compound and its analogues are heavily influenced by the electronic properties of the substituents on the phenyl ring. The interplay between the electron-donating methoxy group and the electron-withdrawing bromo group dictates the molecule's behavior. nih.gov

Electronic Effects on Reactivity:

Methoxy Group (-OCH₃): This group is activating towards electrophilic aromatic substitution. It donates electron density to the ring through resonance (+R effect), which is stronger than its inductive electron withdrawal (-I effect). libretexts.org This increased electron density makes the ring more susceptible to attack by electrophiles, primarily at the ortho and para positions relative to the methoxy group. msu.eduissr.edu.kh

Bromo Group (-Br): Halogens are deactivating substituents due to their strong inductive electron-withdrawing nature (-I effect). libretexts.org Although they have a resonance-donating effect (+R effect) from their lone pairs, the inductive effect dominates, making the ring less reactive than benzene. However, this resonance effect still directs incoming electrophiles to the ortho and para positions.

In the parent compound, the methoxy group is a more powerful activating and directing group than the deactivating bromo group. This electronic balance influences the regioselectivity of further substitution reactions on the ring. The positions ortho and para to the methoxy group are activated, while the positions ortho and para to the bromo group are deactivated (relative to benzene).

The electronic properties of these substituents can be quantified using Hammett parameters (σ), which describe the electron-donating or -withdrawing ability of a substituent.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Hammett Parameter (σₚ) |

| -OCH₃ | Electron-withdrawing (-I) | Electron-donating (+R) | Activating | -0.27 |

| -Br | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | +0.23 |

Impact on Biological Profile: The electronic nature of the substituents can significantly affect a molecule's biological activity by influencing its ability to bind to target proteins. These groups can alter the molecule's polarity, hydrogen bonding capability, and metabolic stability. For example, replacing the bromo substituent with a hydrogen bond acceptor like a cyano group could introduce a new, favorable interaction with a receptor, potentially increasing binding affinity. Conversely, altering the electronic distribution could lead to undesirable metabolic pathways or off-target effects.

Application of Isotopic Labeling in Mechanistic Elucidation and Metabolic Studies

Isotopic labeling is a powerful technique used to trace the journey of a molecule through a chemical reaction or a biological system. nih.gov By replacing an atom in this compound with one of its heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H/Deuterium, ¹²C with ¹³C, or ¹⁶O with ¹⁸O), researchers can track the fate of specific parts of the molecule using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Mechanistic Elucidation: In studying the chemical reactions of this scaffold, isotopic labeling can provide definitive evidence for proposed mechanisms. For example, to investigate the mechanism of ester hydrolysis, the reaction could be carried out in ¹⁸O-labeled water (H₂¹⁸O). If the ¹⁸O atom is incorporated into the resulting carboxylic acid, it confirms that the reaction proceeds via nucleophilic attack of water on the carbonyl carbon.

Metabolic Studies: Understanding the metabolic fate of a drug candidate is crucial in pharmacology. Isotopic labeling helps identify metabolites and understand metabolic pathways.

Tracing Metabolic Hotspots: A common metabolic reaction is the O-demethylation of a methoxy group. To confirm this pathway for this compound, a version could be synthesized with a ¹³C-labeled methyl group (-O¹³CH₃). If a metabolite is detected that has lost the ¹³C signal, it provides strong evidence for demethylation.

Quantifying Drug Exposure: Deuterium labeling is often used to create internal standards for quantitative mass spectrometry assays. A deuterated version of the parent compound can be synthesized and spiked into biological samples to accurately measure the concentration of the unlabeled drug, as it behaves chemically identically during sample preparation but is distinguishable by its higher mass.

The table below outlines potential isotopic labeling strategies and their applications.

| Labeled Position | Isotope | Analytical Technique | Purpose of Study |

| Methoxy methyl group | ¹³C or ²H | MS, NMR | To trace the fate of the methoxy group and identify O-demethylation metabolites. |

| Ester methyl group | ¹³C or ²H | MS, NMR | To monitor ester hydrolysis and identify the corresponding carboxylic acid metabolite. |

| Benzylic carbon | ¹³C or ²H | MS, NMR | To investigate reactions involving the acetate side chain and assess metabolic stability at this position. |

| Aromatic ring | ¹³C | NMR | To assist in the structural elucidation of unknown metabolites by analyzing ¹³C-¹³C coupling patterns. |

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Methyl 2-(4-bromo-3-methoxyphenyl)acetate. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom, allowing for the confirmation of the connectivity and constitution of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the two different methyl groups (one from the methoxy (B1213986) substituent on the ring and one from the methyl ester). The splitting patterns (e.g., singlets, doublets, doublet of doublets) arise from spin-spin coupling between neighboring protons and are critical for assigning the substitution pattern on the aromatic ring. While specific experimental data for the methyl ester is not widely published, data from the closely related 2-(3-bromo-4-methoxyphenyl)acetic acid shows the aromatic and methylene protons in characteristic regions. nih.gov

The following tables summarize the expected chemical shifts based on analysis of structurally similar compounds. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.48 | d | 1H | Ar-H |

| ~7.19 | dd | 1H | Ar-H |

| ~6.86 | d | 1H | Ar-H |

| ~3.89 | s | 3H | Ar-OCH₃ |

| ~3.70 | s | 3H | COOCH₃ |

| ~3.56 | s | 2H | -CH₂- |

Note: 'd' denotes doublet, 'dd' denotes doublet of doublets, 's' denotes singlet. Chemical shifts are referenced relative to a standard solvent signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~172.0 | C=O (Ester) |

| ~155.5 | Ar-C |

| ~134.6 | Ar-C |

| ~129.6 | Ar-C |

| ~127.0 | Ar-C |

| ~112.2 | Ar-C |

| ~111.9 | Ar-C |

| ~56.5 | Ar-OCH₃ |

| ~52.5 | COOCH₃ |

| ~39.9 | -CH₂- |

Note: Chemical shifts are referenced relative to a standard solvent signal.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would exhibit several characteristic absorption bands. A strong absorption peak around 1735-1750 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the ester group. walisongo.ac.id Other significant peaks would include C-O stretching vibrations for the ester and ether linkages in the 1000-1300 cm⁻¹ region, C=C stretching vibrations for the aromatic ring around 1450-1600 cm⁻¹, and C-H stretching vibrations for the aromatic and aliphatic protons just above and below 3000 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound absorb UV light, promoting electrons from lower energy π orbitals to higher energy π* orbitals. The UV-Vis spectrum would likely show absorption maxima characteristic of a substituted benzene (B151609) ring, typically in the range of 250-300 nm. researchgate.netresearchgate.net The exact position and intensity of these absorption bands are influenced by the nature and position of the substituents (bromo and methoxy groups) on the aromatic ring.

Mass Spectrometry (MS) Techniques (e.g., HRMS, ESI-MS, GC-MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS can determine the mass of a molecule with very high accuracy (typically to within a few parts per million), which allows for the unambiguous determination of its elemental formula. For this compound (C₁₀H₁₁BrO₃), HRMS would confirm the monoisotopic mass. uni.lu A key feature in the mass spectrum would be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum for the molecular ion ([M]⁺) and related fragments: a peak for the ⁷⁹Br-containing ion and another peak of nearly equal intensity at two mass units higher (M+2) for the ⁸¹Br-containing ion. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Techniques like Electrospray Ionization (ESI-MS) are commonly used to generate ions of the molecule, often as adducts with protons [M+H]⁺ or sodium ions [M+Na]⁺. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC-MS can be used to assess the purity of a sample and to analyze its fragmentation pattern upon electron ionization. The fragmentation pathway provides additional structural information. For this compound, common fragmentation pathways might include the loss of the methoxycarbonyl radical (•COOCH₃) or the entire methyl acetate (B1210297) group.

Table 3: Predicted Mass Spectrometry Data for C₁₀H₁₁BrO₃

| Ion/Adduct | Calculated m/z |

|---|---|

| [M]⁺ (for ⁷⁹Br) | 257.9891 |

| [M]⁺ (for ⁸¹Br) | 259.9871 |

| [M+H]⁺ (for ⁷⁹Br) | 258.9964 |

| [M+H]⁺ (for ⁸¹Br) | 260.9944 |

| [M+Na]⁺ (for ⁷⁹Br) | 280.9784 |

| [M+Na]⁺ (for ⁸¹Br) | 282.9763 |

Source: Predicted values based on molecular formula. uni.lu

X-ray Diffraction (XRD) and Single-Crystal Analysis for Precise Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides definitive proof of structure and yields highly accurate data on bond lengths, bond angles, and torsional angles.

To perform this analysis, a suitable single crystal of this compound must be grown. nih.gov This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

While the crystal structure for the methyl ester is not available in the reviewed literature, a detailed analysis of the corresponding carboxylic acid, 2-(3-bromo-4-methoxyphenyl)acetic acid, provides significant insight. nih.gov The study revealed that the methoxy group is nearly coplanar with the phenyl ring. nih.gov Analysis of the internal C-C-C bond angles of the phenyl ring indicated that the bromine atom acts as an electron-withdrawing group (angle > 120°), while the methoxy and acetic acid groups are electron-donating (angles < 120°). nih.gov Similar electronic effects and structural features would be anticipated in the solid-state structure of this compound. The analysis would also reveal intermolecular interactions, such as hydrogen bonds or π–π stacking, that dictate the crystal packing.

Chromatographic Techniques (e.g., HPLC, TLC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental for separating mixtures and are routinely used to monitor the progress of chemical reactions and to assess the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor reactions. walisongo.ac.id A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system (mobile phase). Different compounds travel up the plate at different rates depending on their polarity, resulting in different Retention Factor (Rf) values. By comparing the spots of the reaction mixture to those of the starting materials, a chemist can quickly determine if the starting material has been consumed and if the desired product has been formed.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used for purity assessment and separation. For a compound like this compound, a reverse-phase HPLC method would typically be employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. This method is crucial for confirming the purity of a synthesized batch before its use in further applications.

Future Research Directions and Translational Perspectives

Prospects for Rational Drug Design and Targeted Therapy Development

The molecular framework of Methyl 2-(4-bromo-3-methoxyphenyl)acetate serves as a promising scaffold in the field of rational drug design, a methodical approach to developing new medicines based on the understanding of biological targets. longdom.org Phenylacetic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and hypnotic properties. ontosight.aigoogle.comresearchgate.net Furthermore, the bromophenol substructure is a key feature in many marine natural products that exhibit potent anticancer and antioxidant activities. mdpi.com

The strategic placement of the bromo, methoxy (B1213986), and ester groups on the phenyl ring offers multiple points for chemical modification, allowing for the systematic development of compound libraries. In rational drug design, this core structure can be used as a starting point, or "scaffold," to build more complex molecules tailored to bind with high affinity and specificity to a biological target, such as an enzyme or a receptor. nih.gov For example, derivatives could be designed as inhibitors for enzymes implicated in cancer or inflammation. The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding to a protein target, while the ester group can be hydrolyzed in vivo to release an active carboxylic acid, a common strategy in prodrug design.

Future research could focus on using this compound as a building block to synthesize novel derivatives for screening against various therapeutic targets. Its potential as a precursor to molecules like Combretastatin (B1194345) A-4, a potent anticancer agent, highlights the value of its structural class in oncology. By leveraging computational modeling and structural biology, medicinal chemists can rationally modify the scaffold to optimize efficacy and minimize off-target effects, paving the way for the development of new targeted therapies. longdom.org

Innovations in Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of this compound traditionally involves a multi-step process. This typically begins with the regioselective bromination of a phenylacetic acid precursor, followed by esterification. Electrophilic aromatic bromination using molecular bromine is a common method, though innovations are focusing on greener and more atom-economical approaches. researchgate.net The subsequent esterification of the resulting carboxylic acid with methanol (B129727) is often accomplished via Fischer esterification, which uses a strong acid catalyst. vaia.com

However, emerging synthetic methodologies offer pathways to enhance both the efficiency and environmental sustainability of this process. Innovations in this area include:

Catalyst-Free Esterification : Green chemistry approaches have demonstrated the successful esterification of phenolic compounds using reagents like acetic anhydride (B1165640) under solvent-free conditions, driven solely by thermal optimization. jetir.org Applying similar principles could eliminate the need for corrosive acid catalysts in the final esterification step.

One-Step Carbonylation Reactions : Recent breakthroughs have shown the feasibility of synthesizing phenylacetic acid cores in a single step from simple precursors using water microdroplets, avoiding hazardous reagents. acs.org Adapting such innovative C-C bond-forming reactions could dramatically shorten the synthetic route to the target molecule and its analogues.

Improved Bromination Techniques : To improve the safety and selectivity of the initial bromination step, solvent-free methods using in-situ generation of molecular bromine are being developed. researchgate.net These methods reduce waste and avoid the handling of highly corrosive and toxic bromine.

Future research will likely focus on integrating these innovations to develop a streamlined, cost-effective, and environmentally benign synthesis route. Such advancements are crucial for making this chemical intermediate more accessible for research and potential commercial applications.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

For a scaffold like this compound, AI and ML could be integrated in several ways:

Predictive Modeling : Once initial biological activity is established for a derivative, ML models can be trained on its structure and activity data. These models can then predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of only the most promising candidates. merck.commsd.com Algorithms can predict key properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), reducing late-stage failures. researchgate.net

De Novo Drug Design : Generative AI models can design entirely new molecules based on the desired properties and the core scaffold. elsevier.com By providing the model with the 3D structure of a biological target, it can generate novel derivatives of this compound that are computationally optimized for high binding affinity and selectivity.

Retrosynthesis Planning : AI tools can analyze the structure of a complex target molecule and propose the most efficient synthetic pathways, potentially identifying novel routes that a human chemist might overlook. elsevier.com This can be applied to optimize the synthesis of libraries based on the core compound.

The integration of AI and ML offers a powerful toolkit to unlock the full therapeutic potential of the this compound scaffold, enabling the rapid design and optimization of next-generation drug candidates.

Exploration of Emerging Applications in Advanced Functional Materials and Nanotechnology

Beyond pharmaceuticals, the unique chemical structure of this compound makes it a candidate for applications in materials science and nanotechnology. Aromatic compounds are foundational to the development of a wide array of advanced materials, including specialty polymers and organic electronics. ijrar.org

Potential future applications in this domain include:

Specialty Polymers : The molecule contains multiple reactive sites (the bromo- group and the ester) that could be used in polymerization reactions. It could serve as a functional monomer to create polymers with tailored properties. The aromatic ring would contribute to thermal stability, while the bromine atom could impart flame-retardant characteristics or serve as a site for further cross-linking or functionalization.

Organic Electronics : Aromatic and heteroaromatic structures are central to organic light-emitting diodes (OLEDs) and organic photovoltaics. The specific electronic properties conferred by the bromo- and methoxy- substituents could make this compound or its derivatives useful as building blocks for novel organic semiconductor materials.

Nanotechnology and Drug Delivery : Phenylacetic acid has been successfully encapsulated into polymer nanoparticles to create drug delivery systems. nsf.gov Similarly, this compound could be incorporated into nanocarriers, such as liposomes or polymeric micelles. It could also be used as a precursor to synthesize functionalized nanoparticles where the core structure provides a foundation for attaching other molecules, enabling applications in targeted drug delivery or as imaging agents.

Future research in this area would involve exploring the polymerization behavior of this molecule and characterizing the physical and electronic properties of the resulting materials. Investigating its utility in forming functional nanostructures could open up new avenues in advanced materials and nanomedicine.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-(4-bromo-3-methoxyphenyl)acetate?

A regioselective bromination approach is often utilized, where bromine in acetic acid is added to a precursor such as 4-methoxyphenylacetic acid. This method ensures selective bromination at the 4-position of the aromatic ring while preserving the methoxy group at the 3-position. Subsequent esterification with methanol under acidic or basic conditions yields the target compound. Reaction monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography are critical to isolate high-purity product .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

A combination of spectroscopic techniques is essential:

- NMR : and NMR are used to verify substitution patterns and ester functionality. For example, the methoxy group () appears as a singlet near 3.8 ppm in NMR, while the acetate methyl group resonates near 3.7 ppm. Aromatic protons adjacent to bromine exhibit deshielding effects .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak () matching the molecular formula .

- Infrared (IR) Spectroscopy : Stretching frequencies for ester carbonyl (1740 cm) and aromatic C–Br (560 cm) are diagnostic .

Q. What purification strategies are effective for this compound?

Recrystallization using solvents like ethyl acetate/hexane mixtures or methanol/water systems is preferred due to the compound’s moderate polarity. Reactive distillation (as modeled for similar esters) can also enhance purity by leveraging boiling point differences (263°C predicted for analogous brominated esters) .

Advanced Research Questions

Q. How can electron density ambiguities in X-ray crystallography be resolved during structural refinement?

Use the SHELXL program for iterative refinement, which applies constraints to anisotropic displacement parameters and checks for twinning. For example, in the crystal structure of 2-(3-bromo-4-methoxyphenyl)acetic acid, hydrogen-bonded dimers ( motif) were resolved by analyzing O–HO interactions and torsional angles between substituents. WinGX/ORTEP software aids in visualizing anisotropic displacement ellipsoids and validating geometric parameters .

Q. How do substituent electronic effects influence reaction pathways in derivatives of this compound?

The electron-withdrawing bromine and electron-donating methoxy groups create opposing electronic effects. For example:

- C–C–C Angle Distortions : In the crystal structure of 2-(3-bromo-4-methoxyphenyl)acetic acid, the C–C–C angle at the bromine-substituted carbon (121.5°) is larger than at methoxy (118.2°) or acetic acid (118.4°) positions, reflecting bromine’s strong electron-withdrawing nature .

- Reactivity in Cross-Coupling : Bromine’s position directs Suzuki-Miyaura coupling to the 4-position, while the methoxy group stabilizes intermediates via resonance.

Q. How should researchers address contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?

- Dynamic Effects : Rotameric splitting in esters due to restricted rotation (e.g., around the acetate group) can be minimized by acquiring spectra at elevated temperatures.

- Impurity Analysis : Use 2D NMR (COSY, HSQC) to differentiate signals from byproducts. For example, residual acetic acid from synthesis may appear as a singlet near 2.1 ppm in NMR .

Q. What are the best practices for handling and storing this compound safely in the laboratory?

- Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent degradation.

- Hazard Mitigation : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation (H315, H319, H335 hazard codes). Waste must be segregated and disposed via certified chemical waste handlers .

Methodological Tools and Software

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.